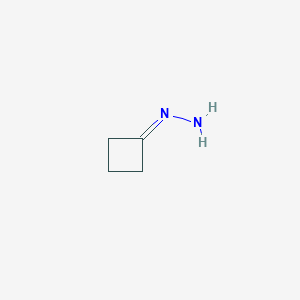![molecular formula C20H32O8Si3 B14361491 [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) CAS No. 90162-39-3](/img/structure/B14361491.png)
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silane groups attached to a phenylene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,4-dibromobenzene and trimethoxysilane.
Catalyst: A palladium-based catalyst is commonly used.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) are crucial for large-scale production.
化学反应分析
Types of Reactions
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with various organic groups.
科学研究应用
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic polymers and coatings.
Chemistry: Employed in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Industry: Utilized in the production of adhesives, sealants, and surface treatments for various substrates.
作用机制
The mechanism of action of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound’s reactivity is influenced by the presence of methoxy groups, which can be hydrolyzed to form reactive silanols. These silanols can then condense to form stable siloxane linkages, contributing to the formation of polymeric structures.
相似化合物的比较
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can be compared with other similar organosilicon compounds, such as:
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethoxysilane.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triethoxysilane): Similar structure but with triethoxysilane groups.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triphenylsilane): Similar structure but with triphenylsilane groups.
The uniqueness of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) lies in its specific reactivity and the ability to form stable siloxane bonds, making it suitable for various applications in materials science and industry.
属性
CAS 编号 |
90162-39-3 |
|---|---|
分子式 |
C20H32O8Si3 |
分子量 |
484.7 g/mol |
IUPAC 名称 |
dimethoxy-bis(4-trimethoxysilylphenyl)silane |
InChI |
InChI=1S/C20H32O8Si3/c1-21-29(22-2,17-9-13-19(14-10-17)30(23-3,24-4)25-5)18-11-15-20(16-12-18)31(26-6,27-7)28-8/h9-16H,1-8H3 |
InChI 键 |
CQKFEGILRHGGHW-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(C2=CC=C(C=C2)[Si](OC)(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
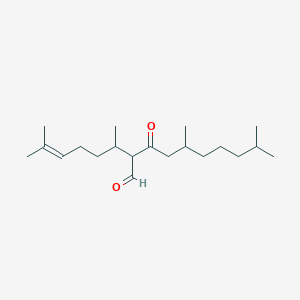
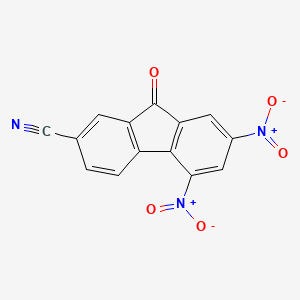
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
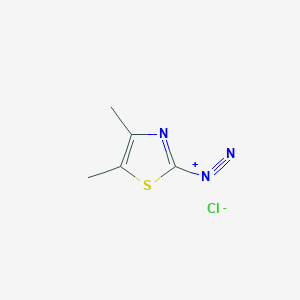
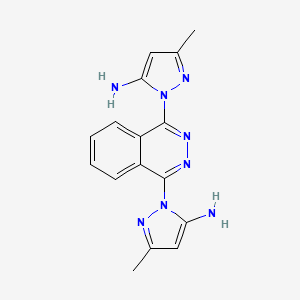
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
